1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride
Overview
Description
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a piperidine derivative with an imidazo[4,5-b]pyridine scaffold under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved often include key signaling cascades that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar heterocyclic structure and are also studied for their biological activities.
Phenylpiperidines: Compounds containing a phenylpiperidine skeleton exhibit similar pharmacological properties.
Uniqueness
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride is unique due to its specific structural features that confer distinct biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound in medicinal chemistry.
Properties
CAS No. |
781649-84-1 |
---|---|
Molecular Formula |
C11H15ClN4O |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
1-piperidin-4-yl-3H-imidazo[4,5-b]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C11H14N4O.ClH/c16-11-14-10-9(2-1-5-13-10)15(11)8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7H2,(H,13,14,16);1H |
InChI Key |
HRKQNYBSCATNDG-UHFFFAOYSA-N |
SMILES |
C1CNCCC1N2C3=C(NC2=O)N=CC=C3.Cl.Cl |
Canonical SMILES |
C1CNCCC1N2C3=C(NC2=O)N=CC=C3.Cl |
781649-84-1 | |
Pictograms |
Irritant |
Synonyms |
1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride; 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Dihydrochloride; 1-Piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one Dihydrochloride; 2-Oxo-1-(4-piperidinyl)-2,3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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